molecular formula C9H11FN2O B7461429 1-Ethyl-3-(2-fluorophenyl)urea

1-Ethyl-3-(2-fluorophenyl)urea

Cat. No. B7461429
M. Wt: 182.19 g/mol
InChI Key: AQIYJGRAHZWCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-fluorophenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including DNA topoisomerase II and tubulin. This inhibition leads to the disruption of cell division and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. In vivo studies have shown that it can reduce tumor growth and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethyl-3-(2-fluorophenyl)urea in lab experiments include its potent antitumor, antifungal, and antibacterial properties, and its ability to inhibit the activity of certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 1-Ethyl-3-(2-fluorophenyl)urea. These include:
1. Further studies to understand its mechanism of action and potential targets.
2. Development of new synthesis methods to improve efficiency and yield.
3. Investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its potential use as a herbicide in agriculture.
5. Development of new derivatives with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

1-Ethyl-3-(2-fluorophenyl)urea can be synthesized using different methods, including the reaction of 2-fluoroaniline with ethyl isocyanate, and the reaction of 2-fluorophenylisocyanate with ethylamine. The former method involves the reaction of 2-fluoroaniline with ethyl isocyanate in the presence of a catalyst such as triethylamine. The reaction produces this compound and ethanol as a byproduct. The latter method involves the reaction of 2-fluorophenylisocyanate with ethylamine in the presence of a catalyst such as triethylamine. The reaction produces this compound and carbon dioxide as a byproduct.

Scientific Research Applications

1-Ethyl-3-(2-fluorophenyl)urea has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been shown to have herbicidal properties and can be used as a weed killer.

properties

IUPAC Name

1-ethyl-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIYJGRAHZWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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